Cas no 67010-42-8 (3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (E)-(+/-)-)

3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (E)-(+/-)- structure
67010-42-8 structure
Product Name:3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (E)-(+/-)-
CAS No:67010-42-8
MF:C6H13ClN2O3
MW:196.632020711899
CID:2844229
Update Time:2023-08-07

3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (E)-(+/-)- Chemical and Physical Properties

Names and Identifiers

    • DL-aviglycine hydrochloride
    • 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (E)-(+/-)-
    • Aviglycine hydrochloride [ISO]
    • Aviglycine hydrochloride, DL-
    • Aminoethoxyvinylglycine hydrochloride DL-form [MI]
    • 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, hydrochloride (1:1), (3E)-
    • Q27256889
    • (E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
    • (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
    • Inchi: 1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;
    • InChI Key: ZDCPLYVEFATMJF-KSMVGCCESA-N
    • SMILES: Cl.O(/C=C/C(C(=O)O)N)CCN

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 147
  • Topological Polar Surface Area: 98.6
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